molecular formula C6H8Si B14506040 Silabenzene, 1-methyl- CAS No. 63878-65-9

Silabenzene, 1-methyl-

Cat. No.: B14506040
CAS No.: 63878-65-9
M. Wt: 108.21 g/mol
InChI Key: RHJZFALAFLMQQW-UHFFFAOYSA-N
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Description

Conceptual Foundations of Silabenzene as a Heteroaromatic System

Silabenzene is a heteroaromatic compound in which a silicon atom replaces a carbon atom in the benzene (B151609) ring, resulting in a C₅H₆Si formula for the parent molecule. dbpedia.orgwikiwand.com Conceptually, it is an analogue of pyridine, where a nitrogen atom replaces a CH group. dbpedia.org The central question for chemists has been whether these "heavy benzenes" exhibit aromaticity, characterized by a delocalized 6π-electron system, planar geometry, and unique chemical stability. dbpedia.orgjst.go.jp

Theoretical studies and calculations, such as those using Density Functional Theory (DFT) and Nucleus-Independent Chemical Shifts (NICS), suggest that silabenzene is indeed an aromatic compound. chemeurope.comwikiwand.com Negative NICS values are indicative of aromaticity. wikiwand.comnih.gov However, the introduction of silicon into the aromatic ring presents significant challenges. The larger size of the silicon atom and the poorer overlap of its 3p orbitals with the 2p orbitals of adjacent carbon atoms result in weaker and more polarized Si-C π-bonds compared to the C-C π-bonds in benzene. chemeurope.comjst.go.jp This inherent weakness makes the silabenzene ring highly reactive and prone to addition reactions rather than the substitution reactions typical of benzene, which allow it to retain its aromaticity. chemeurope.com

Historical Context: Transient Nature and Early Detection Methods

For a long time, silabenzene was considered a transient, unisolable compound due to its high reactivity. dbpedia.orgchemeurope.comwikiwand.com Early evidence for its existence was indirect, relying on methods that could generate and detect the fleeting molecule before it decomposed or polymerized. 1-methylsilabenzene was a key subject in these early studies.

The first spectroscopic observation of a silabenzene was achieved by generating it under high-vacuum conditions and trapping it at extremely low temperatures in an inert gas matrix. nih.govarchive.org Specifically, 1-methylsilabenzene was generated through the flash vacuum pyrolysis of 1-allyl-1-methyl-1-silacyclohexa-2,4-diene via a retro-ene reaction. wikiwand.comarchive.org By isolating the products in an argon matrix at temperatures near 23°K, researchers were able to obtain the first physical characterization and convincing evidence for the molecule's existence through its infrared (IR) and ultraviolet (UV) spectra. archive.org

Another powerful method for confirming the existence of transient species is through trapping reactions. Silabenzenes, including 1-methylsilabenzene, are highly reactive toward cycloaddition reactions. dbpedia.orgsioc-journal.cn Researchers demonstrated that when 1-methylsilabenzene was generated from the pyrolysis of 1-methyl-1-allyl-1-silacyclohexa-2,4-diene in the presence of a trapping agent like an acetylene (B1199291), a stable Diels-Alder adduct was formed. wikiwand.comiastate.edu In this reaction, the silabenzene acts as the diene component. In the absence of an external trapping agent, 1-methylsilabenzene was found to dimerize, with one molecule acting as the diene and another as the dienophile in a [4+2] cycloaddition. ethernet.edu.et This reactivity provided strong chemical evidence for the formation of the transient 1-methylsilabenzene intermediate.

Evolution of Stable Silabenzene Synthesis: The Paradigm Shift via Kinetic Stabilization

The inherent high reactivity of the Si-C π bonds, which leads to rapid dimerization even at temperatures below -100°C, long prevented the isolation of any silabenzene derivative under ambient conditions. chemeurope.comjst.go.jpwikiwand.com Attempts to synthesize stable silabenzenes using common bulky groups like tert-butyl or trimethylsilyl (B98337) (TMS) were unsuccessful. wikiwand.com

A paradigm shift occurred with the development of kinetic stabilization, a strategy that uses extremely bulky substituents to physically block the reactive center of a molecule from approaching other molecules. jst.go.jpoup.com In the late 1990s and early 2000s, the research group of Norihiro Tokitoh and Renji Okazaki successfully synthesized and isolated the first thermally stable silabenzene. jst.go.jpwikiwand.comtandfonline.com This breakthrough was achieved by attaching a very large protective group, 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt), to the silicon atom. oup.comtandfonline.comresearchgate.net The Tbt group is so sterically demanding that it effectively builds a protective shell around the reactive silabenzene core, preventing the dimerization that plagues less-substituted derivatives like 1-methylsilabenzene. jst.go.jpacs.org

The successful isolation of this Tbt-substituted silabenzene allowed for its definitive characterization by X-ray crystallography, which confirmed a planar ring structure with bond lengths intermediate between single and double bonds, providing concrete proof of its aromatic nature. jst.go.jpresearchgate.net

Table 1: Spectroscopic and Structural Data for a Kinetically Stabilized Silabenzene.
PropertyValue for Tbt-Substituted SilabenzeneReference
29Si NMR Chemical Shift (ppm)93.64 vulcanchem.com
1H NMR Ring Proton Shifts (ppm)6.71–8.00 vulcanchem.com
Si–C Bond Length (Å)1.765–1.770 vulcanchem.com
Ring C–C Bond Lengths (Å)1.378–1.428 jst.go.jp

Comparative Analysis with Other Heavy Aromatic Analogues: Germabenzenes, Stannabenzenes, and Plumbabenzenes

The chemistry of silabenzene is part of a larger family of heavy aromatic analogues of benzene, which also includes germabenzenes (containing germanium), stannabenzenes (tin), and plumbabenzenes (lead). dbpedia.orgjst.go.jp The synthesis and characterization of these heavier systems have allowed for a systematic comparison of aromaticity down Group 14 of the periodic table.

Following the success with silabenzene, stable germabenzenes were also synthesized and isolated using similar kinetic stabilization strategies with the Tbt group. jst.go.jpoup.comwikipedia.org X-ray analysis of a stable germabenzene (B1258468) revealed a planar ring structure, and spectroscopic data supported its aromatic character, much like its silicon counterpart. jst.go.jpnih.govjst.go.jp

Stannabenzenes have proven even more challenging to isolate due to their increased reactivity. acs.orgresearchgate.net While a stable stannanaphthalene (a fused ring system) has been made, monomeric stannabenzenes tend to exist in equilibrium with their dimers even with very bulky substituents. researchgate.netresearchgate.net Plumbabenzene remains the most elusive, studied primarily through theoretical calculations which predict it to be non-planar. ethernet.edu.etepdf.pub

Generally, as one moves down Group 14 from silicon to lead, the stability of the corresponding heavy benzene decreases. This trend is attributed to the increasingly poor orbital overlap between the heavier element's p-orbitals and the carbon 2p-orbitals, leading to weaker M-C π-bonds and a reduced degree of aromatic stabilization.

Table 2: Comparison of Calculated Properties of Heavy Benzenes.
CompoundFormulaAromaticity (Relative to Benzene)Predicted Geometry
BenzeneC₆H₆HighPlanar
SilabenzeneC₅H₆SiModeratePlanar dbpedia.org
GermabenzeneC₅H₆GeModeratePlanar wikipedia.org
StannabenzeneC₅H₆SnLowPlanar jst.go.jp
PlumbabenzeneC₅H₆PbVery Low / Non-aromaticNon-planar ethernet.edu.etepdf.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63878-65-9

Molecular Formula

C6H8Si

Molecular Weight

108.21 g/mol

IUPAC Name

1-methylsiline

InChI

InChI=1S/C6H8Si/c1-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

RHJZFALAFLMQQW-UHFFFAOYSA-N

Canonical SMILES

C[Si]1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methylsilabenzene and Cognate Silaaromatics

Early Strategies for Silabenzene Generation

Initial efforts to synthesize silabenzenes revolved around high-energy pyrolytic methods designed to induce the elimination of substituents from a pre-formed six-membered silicon-containing ring, thereby forcing the formation of the desired aromatic system.

One of the conceptual early strategies for generating silaaromatics involved the pyrolytic dehydrogenation of substituted silacyclohexadienes. This approach is analogous to methods used in hydrocarbon chemistry to create aromatic rings. The fundamental principle is that by subjecting a silacyclohexadiene precursor to high temperatures, the elimination of hydrogen or other small molecules could be induced, leading to the formation of a transient silabenzene ring. These high-energy conditions, however, typically produce highly reactive species that can only be studied by trapping experiments or matrix isolation techniques.

A significant breakthrough in the generation and trapping of a silabenzene derivative was reported by Barton and Burns in 1978. wikipedia.org Their work provided definitive evidence for the existence of 1-methylsilabenzene as a transient intermediate through a retro-ene reaction mechanism. wikipedia.orgwikiwand.com The strategy involved the flash vacuum pyrolysis of a specifically designed precursor, which, upon heating, eliminated propene to generate the target 1-methylsilabenzene. wikipedia.org

The success of the retro-ene approach hinged on the rational design of the precursor molecule, 1-methyl-1-allyl-1-silacyclohexa-2,4-diene. wikipedia.org This compound contains all the necessary structural features for the desired transformation. The silacyclohexadiene ring serves as the foundational structure for the aromatic ring, while the allyl group is the key component for the intramolecular six-electron pericyclic retro-ene reaction. Upon heating, this group facilitates the elimination of a stable small molecule, propene, driving the reaction forward. wikipedia.org

Due to its high reactivity, the 1-methylsilabenzene generated during pyrolysis could not be isolated directly. wikipedia.org Instead, its formation was confirmed by in-situ trapping via a Diels-Alder reaction. wikipedia.orgwikiwand.com The pyrolysis was conducted in a stream of a carrier gas that also served as a trapping agent, such as acetylene (B1199291) (ethyne) or perfluoro-2-butyne. wikipedia.org The generated 1-methylsilabenzene would immediately react with the dienophile, yielding stable Diels-Alder adducts. wikipedia.org These adducts, derivatives of 1-methyl-1-silabicyclo[2.2.2]octatriene, were stable enough to be isolated and characterized, providing unequivocal proof of the transient existence of their silabenzene precursor. wikipedia.orgwikiwand.com

Precursor/ReactantPyrolysis ConditionsTrapping AgentResulting Adduct
1-methyl-1-allyl-1-silacyclohexa-2,4-dieneFlow pyrolysis at 428 °CEthyne (B1235809)1-methyl-1-silabicyclo[2.2.2]octatriene
1-methyl-1-allyl-1-silacyclohexa-2,4-dieneFlow pyrolysis at 428 °CPerfluoro-2-butyne1-methyl-2,3-bis(trifluoromethyl)-1-silabicyclo[2.2.2]octatriene

Retro-ene Reactions for Methyl-1-silylbenzene Generation (Barton and Burns, 1978)

Development of Routes to Kinetically Stabilized Silaaromatics

While early methods confirmed the existence of silaaromatics, the isolation of a stable derivative at room temperature remained a formidable goal. Attempts using conventional bulky substituents like tert-butyl or trimethylsilyl (B98337) (TMS) groups failed, as the resulting silabenzenes were still too reactive and would readily dimerize, even at temperatures below -100°C. wikipedia.orgchemeurope.com This high reactivity is attributed to the inherent properties of the silicon-carbon π bonds. chemeurope.com The critical breakthrough came with the concept of kinetic stabilization, which employs exceptionally large steric protective groups to physically shield the reactive silabenzene core from intermolecular reactions. nih.gov

The successful isolation of the first thermally stable silabenzene was achieved by utilizing extremely bulky aryl substituents, namely the Tbt and Bbt groups. nih.govresearchgate.net These "super-bulky" groups are designed to provide a protective "pocket" around the functional group, effectively preventing dimerization or reactions with other molecules. nih.gov This strategy of kinetic stabilization does not significantly alter the intrinsic electronic properties of the silabenzene ring but rather inhibits its pathways for decomposition. nih.gov The introduction of a Tbt group onto the silicon atom of a suitable precursor, followed by dehydrohalogenation, led to the synthesis and isolation of a silabenzene derivative that is stable at room temperature. researchgate.net X-ray crystallographic analysis of the Tbt-substituted silabenzene confirmed a planar ring structure, demonstrating the complete delocalization of π-electrons and providing definitive evidence of its aromatic character. researchgate.net

Protective GroupFull Name
Tbt 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl
Bbt 2,6-bis[bis(trimethylsilyl)methyl]-4-[tris(trimethylsilyl)methyl]phenyl

Application of Bulky Steric Protective Groups (Tbt, Bbt)

Dehydrohalogenation Reactions with Lithium Diisopropylamide (LDA)

The generation of silaaromatic compounds, such as 1-methylsilabenzene, can be achieved through dehydrohalogenation reactions, a classic method in synthetic organic chemistry. This approach often involves the use of a strong, non-nucleophilic base to eliminate a hydrogen halide from a suitable precursor. Lithium diisopropylamide (LDA) is a prominent reagent for such transformations due to its strong basicity and steric hindrance, which minimizes competing nucleophilic substitution reactions. researchgate.netscispace.com

In the context of silabenzene synthesis, a typical precursor would be a 1-halo-1-methylsilacyclohexa-2,4-diene. Treatment of this substrate with LDA in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures facilitates the elimination of a proton and a halide ion, leading to the formation of the transient 1-methylsilabenzene. The regioselectivity of the deprotonation is a critical factor, and LDA's bulky nature favors the abstraction of the more sterically accessible proton. scispace.com

The reaction proceeds via an E2-type elimination mechanism. The diisopropylamide anion abstracts a proton from the carbon adjacent to the silicon-bearing halogen, initiating the formation of a carbon-carbon double bond and the concurrent expulsion of the halide ion. The choice of solvent and temperature is crucial for controlling the reaction and preventing the decomposition or dimerization of the highly reactive silabenzene product.

While effective for generating silaaromatics for trapping experiments and spectroscopic studies, the high reactivity of the products often necessitates in situ analysis or reaction with a trapping agent. The development of sterically demanding substituents on the silicon atom has been a key strategy to isolate and characterize these fleeting species.

Computational Investigations and Novel Routes to Stable Silabenzenes

Computational studies have emerged as a powerful tool for predicting and designing new synthetic pathways to stable silabenzenes. A 2013 computational investigation highlighted a promising route to stable silabenzenes at ambient conditions through the Brook rearrangement. wikipedia.org This rearrangement involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org

The proposed strategy involves a acs.orgacs.org-Si → O shift of a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group from a tetrahedral silicon atom to an adjacent carbonyl oxygen within a cyclic conjugated acylsilane precursor. wikipedia.orgacs.org Quantum chemical calculations, using density functional theory (DFT) methods such as M06-2X, B3LYP, and B3LYP-D2, were employed to examine the feasibility of this transformation. acs.org

The calculations revealed that the resulting Brook-type silabenzenes, which possess a 2-trialkylsiloxy substituent, are energetically more stable than their acylsilane precursors. The activation energies for these thermal acs.orgacs.org-silyl shifts were found to be within a synthetically accessible range. For instance, the free energy of activation for the shift leading to the smallest Brook-type silabenzene was calculated to be 30.2 kcal/mol. acs.org

Furthermore, the geometries and nucleus-independent chemical shift (NICS) values of these computationally designed Brook-type silabenzenes indicated significant aromatic character. acs.org While dimerization of these silabenzenes was also studied and found to be a potential side reaction, the calculations suggested that the introduction of bulky substituents could lead to monomeric and stable silabenzenes. acs.org This theoretical work provides a roadmap for synthetic chemists to target novel, stable silaaromatic compounds.

Expanding on the concept of intramolecular silyl migrations, computational studies have also explored longer-range shifts as a potential route to silaaromatics. While the provided search results primarily focus on acs.orgacs.org-Si → O shifts in the context of the Brook rearrangement for silabenzene synthesis, the general principle involves the migration of a silyl group from a tetrahedral silicon precursor to an oxygen atom, leading to the formation of a more stable, aromatic system. wikipedia.orgacs.org

The driving force for such rearrangements is the formation of the thermodynamically favorable silicon-oxygen bond. wikipedia.org The precursor design is critical and typically involves a tetrahedral silicon atom connected to a carbon framework that can achieve aromaticity upon rearrangement. The presence of an oxygen atom, often as part of a carbonyl group, serves as the migration terminus for the silyl group.

Theoretical calculations are instrumental in evaluating the energetic feasibility of these proposed reaction pathways. They can predict activation barriers and the relative stabilities of the starting materials, transition states, and products. By systematically modifying the substituents on the silicon atom and the surrounding molecular framework, computational chemists can identify promising candidates for experimental synthesis. The successful synthesis of stable silaaromatics often relies on the strategic use of bulky substituents to prevent dimerization or other decomposition pathways, a principle that is also applicable to systems designed to undergo these long-range silyl shifts.

Theoretical and Computational Investigations of 1 Methylsilabenzene and Silaaromaticity

Aromaticity Assessment and Principles in Silicon-Containing Rings

Aromaticity is a cornerstone concept in chemistry, describing the enhanced stability of certain cyclic, planar, and conjugated molecules. msu.edu The principles used to assess this property in carbon-based systems have been extended and adapted to investigate silicon-containing rings like 1-methylsilabenzene. These investigations aim to determine whether such compounds conform to the established rules of aromaticity and to quantify the extent of their aromatic character.

Hückel Aromaticity (4n+2 π-electrons) and Its Application to Heavy Elements

Proposed by Erich Hückel in 1931, Hückel's rule is a foundational principle for predicting the aromaticity of monocyclic, planar, and fully conjugated systems. geeksforgeeks.orgbritannica.com The rule states that such systems are aromatic if they possess (4n+2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...), resulting in a "Hückel number" of π-electrons (e.g., 2, 6, 10). wikipedia.orgmasterorganicchemistry.com This electron count leads to a particularly stable, closed-shell electron configuration where all bonding molecular orbitals are completely filled. libretexts.org

The criteria for applying Hückel's rule are:

The molecule must be cyclic. masterorganicchemistry.com

The molecule must be planar, allowing for effective overlap of p-orbitals. wikipedia.org

Every atom within the ring must be part of a conjugated system, typically meaning each has an available p-orbital. masterorganicchemistry.com

The molecule must possess (4n+2) π-electrons. wikipedia.org

Silabenzene and its derivatives, such as 1-methylsilabenzene, meet these criteria. The ring is cyclic and computational studies confirm its planarity. wikipedia.org The silicon atom, like the carbon atoms, is sp²-hybridized, contributing one p-orbital to the continuous cyclic π-system. With five carbon atoms and one silicon atom each contributing one electron to the π-system, the total count is six π-electrons. This fits the (4n+2) rule for n=1, leading to the theoretical prediction that silabenzene and 1-methylsilabenzene are aromatic compounds. wikipedia.orgwikipedia.org

Baird's Rule for Triplet State Aromaticity

While Hückel's rule effectively describes the ground state (singlet state, S₀) of cyclic conjugated molecules, the concept of aromaticity has been extended to electronically excited states. In 1972, N. Colin Baird established a counterintuitive rule for the lowest triplet state (T₁) of annulenes. wikipedia.org Baird's rule states that the conditions for aromaticity are reversed in the lowest triplet state: cyclic, planar systems with 4n π-electrons are aromatic, while those with (4n+2) π-electrons are antiaromatic. wikipedia.orgnih.gov

This reversal of Hückel's rule has become known as the photochemical analogue of Hückel's rule. wikipedia.org For silabenzene and 1-methylsilabenzene, which have 6 π-electrons (a 4n+2 system where n=1), Baird's rule predicts they will be antiaromatic and destabilized in their lowest triplet state. nih.govdiva-portal.org This principle is crucial for understanding the photophysical and photochemical behavior of silaaromatic compounds, suggesting a propensity for reactions that can alleviate this excited-state antiaromaticity. nih.govnih.gov

Quantitative Measures of Aromaticity

To move beyond qualitative predictions, computational chemistry employs quantitative measures to gauge the degree of aromaticity. These methods are often based on magnetic, electronic, or geometric criteria.

One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS), introduced by Paul von Ragué Schleyer in 1996. github.io This method involves calculating the magnetic shielding at a specific point within the ring, typically the geometric center (NICS(0)) or a point 1 Å above the plane of the ring (NICS(1)). kiku.dk

The underlying principle is that aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a local magnetic field that opposes the external one. This induced field results in significant magnetic shielding inside the ring. Consequently, a negative NICS value is indicative of aromaticity, with more negative values suggesting a higher degree of aromatic character. wikipedia.orggithub.io Conversely, positive NICS values indicate antiaromaticity, resulting from a paratropic ring current. researchgate.net

Calculations show that silabenzene is aromatic, though to a lesser extent than benzene (B151609). The introduction of silicon into the benzene ring leads to less negative NICS values, indicating a reduction in aromaticity. nih.govacs.org The methyl group in 1-methylsilabenzene is an electron-donating group, which would be expected to slightly modify the ring's aromaticity, but the fundamental aromatic character indicated by a negative NICS value would be retained.

Calculated NICS(1)zz Values (in ppm) for Benzene and Silabenzene
CompoundNICS(1)zz ValueAromaticity Indication
Benzene-30 to -35 (Typical Calculated Range)Strongly Aromatic
Silabenzene-16.6 to -18.8Aromatic

Note: NICS values can vary depending on the computational method. The values presented are representative ranges from quantum chemical calculations. nih.govresearchgate.net NICS(1)zz, the out-of-plane tensor component of the NICS value 1 Å above the ring, is often considered a more reliable measure of the π-electron contribution to aromaticity.

The Electron Localization Function (ELF) is a theoretical tool used to analyze the electron distribution in a molecule in a chemically intuitive way. wikipedia.org It provides a measure of the probability of finding an electron near a reference electron of the same spin, effectively mapping the spatial localization of electron pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1. High ELF values (approaching 1) are found in regions corresponding to core electrons, covalent bonds, and lone pairs, where electron localization is high due to the Pauli exclusion principle. jussieu.frresearchgate.net

In the context of aromaticity, ELF analysis can visualize the delocalized nature of the π-electron system. For an aromatic molecule like benzene, the ELF shows basins of attractors corresponding to the C-C and C-H sigma bonds, but it also reveals a delocalized π-system above and below the plane of the ring. researchgate.net By analyzing the topology of the ELF, one can gain insight into bonding patterns and electron delocalization. researchgate.net For silabenzene and 1-methylsilabenzene, ELF analysis would similarly reveal the delocalized π-electron system, providing a visual and quantitative confirmation of its aromatic character and allowing for a comparison of the degree of electron delocalization with benzene. jussieu.fr

Comparative Aromaticity with Benzene and Other Heteroaromatics

Theoretical studies consistently conclude that silabenzene is aromatic, but its aromatic character is diminished compared to benzene. wikipedia.orgresearchgate.net This reduction in aromaticity can be attributed to several factors stemming from the replacement of a carbon atom with a silicon atom:

Bonding Mismatch: Silicon's 3p orbitals are larger and more diffuse than the 2p orbitals of carbon. This leads to less effective π-overlap between the silicon and adjacent carbon atoms, weakening the delocalization of the π-electron system. northwestern.edu

Electronegativity: The difference in electronegativity between silicon and carbon results in a more polarized Si-C π-bond, which localizes some of the electron density and reduces the smooth, cyclic delocalization characteristic of benzene. wikipedia.org

Structural Effects: The C-Si bonds are longer than C-C bonds, which alters the geometry of the ring and can affect the efficiency of the π-orbital overlap.

When compared to other common heteroaromatic compounds like pyridine, furan, and pyrrole, silabenzene's position is nuanced. msu.edu While it fits the electronic requirements for aromaticity, its high reactivity reflects its reduced stability compared to benzene and many other heteroaromatics. wikipedia.org The incorporation of a silicon atom makes the ring more susceptible to addition reactions, which would destroy the aromaticity, a behavior not typically seen with benzene under similar conditions. wikipedia.org The study of monosubstituted silabenzenes shows that the position of the substituent relative to the silicon atom significantly influences the molecule's properties, with electron-donating groups generally impacting the ring's aromaticity and reactivity. researchgate.net

Impact of Silicon Atom Incorporation on Aromatic Character

The introduction of a silicon atom into the benzene ring to form a silabenzene derivative has a notable impact on the molecule's aromatic character. Compared to its all-carbon analogue, toluene, 1-methylsilabenzene is predicted to exhibit a reduced degree of aromaticity. This reduction is a direct consequence of the differences in electronegativity and orbital energies between carbon and silicon. The silicon atom, being less electronegative than carbon, introduces a perturbation in the cyclic π-electron delocalization, which is the cornerstone of aromaticity.

One common method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS), where a more negative value at the center of the ring indicates a higher degree of aromaticity. For instance, benzene has a NICS(0) value of approximately -9.7 ppm, indicative of its strong aromatic character. While the precise NICS value for 1-methylsilabenzene is not provided in the search results, studies on the parent silabenzene show less negative NICS values compared to benzene, supporting the notion of reduced aromaticity. Another energetic measure, the Aromatic Stabilization Energy (ASE), which quantifies the extra stability gained by cyclic delocalization, is also expected to be lower for silabenzenes compared to their carbon counterparts. For example, the isomerization stabilization energy (ISE) can be calculated by comparing the energy of the aromatic compound to a non-aromatic isomer, such as in the conversion of 5-methylenecyclohexa-1,3-diene to toluene. ni.ac.rs

Electronic Structure and Bonding Analysis

The electronic structure of 1-methylsilabenzene is significantly influenced by the silicon atom, particularly the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on substituted silabenzenes indicate that the incorporation of silicon into the benzene ring leads to an increase in the HOMO energy and a decrease in the LUMO energy. growingscience.com This results in a smaller HOMO-LUMO energy gap compared to the corresponding benzene derivatives.

A smaller HOMO-LUMO gap has important implications for the molecule's reactivity and electronic properties. irjweb.com It suggests that 1-methylsilabenzene would be more kinetically reactive and more easily polarizable than toluene. The lower energy required for electronic transitions from the HOMO to the LUMO also implies that 1-methylsilabenzene would absorb light at longer wavelengths compared to toluene.

While specific calculated HOMO and LUMO energies for 1-methylsilabenzene were not found in the provided search results, the general trend for silaaromatics is a reduced gap. The table below provides a conceptual comparison based on the established effects of silicon incorporation.

CompoundHOMO Energy (Conceptual)LUMO Energy (Conceptual)HOMO-LUMO Gap (Conceptual)
TolueneLowerHigherLarger
1-MethylsilabenzeneHigherLowerSmaller

π-electron delocalization is a defining feature of aromatic compounds. nih.gov In 1-methylsilabenzene, the extent of this delocalization is a key factor in determining its aromatic character. Various computational indices have been developed to quantify π-electron delocalization, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU). researchgate.netnih.gov These indices are derived from the analysis of electron sharing between atoms in the ring.

For aromatic systems, a higher degree of electron delocalization is expected. The PDI, for instance, measures the extent of electron sharing between para-positioned carbon atoms in a six-membered ring. In general, a decrease in aromaticity, as expected for 1-methylsilabenzene compared to toluene, would be reflected in lower values of these delocalization indices. The silicon atom disrupts the uniformity of the π-electron distribution, leading to a more localized system.

Although specific PDI and FLU values for 1-methylsilabenzene are not available in the search results, the qualitative understanding is that the π-electron cloud is less evenly distributed than in toluene. This is due to the different contributions of the silicon 3p orbital to the π system compared to the carbon 2p orbitals.

Global reactivity descriptors, such as chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), provide valuable insights into the chemical behavior of molecules. These indices are related to the HOMO and LUMO energies. irjweb.comijarset.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity. growingscience.com Given that 1-methylsilabenzene is expected to have a smaller HOMO-LUMO gap than toluene, it would be chemically "softer."

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. nih.gov Studies on substituted silabenzenes suggest that the incorporation of silicon increases the electrophilicity. growingscience.com

Nucleophilicity (N) is a measure of a molecule's ability to donate electrons. The increased HOMO energy in silabenzenes suggests that they would be more nucleophilic than their benzene counterparts. growingscience.com

The following interactive table summarizes the expected trends in these reactivity indices for 1-methylsilabenzene compared to toluene, based on the general effects of silicon incorporation.

CompoundChemical Hardness (η)Electrophilicity (ω)Nucleophilicity (N)
Toluene
1-Methylsilabenzene

Valence Isomers and Potential Energy Surfaces (PES)

Valence isomers are molecules that have the same molecular formula but differ in the connectivity of their atoms. The study of the valence isomers of silabenzene and their relative energies on the potential energy surface (PES) provides crucial information about their stability and potential for interconversion. Computational studies have identified several valence isomers of the parent silabenzene. acs.org While specific studies on 1-methylsilabenzene were not found, the results for silabenzene offer a strong foundation for understanding the landscape of its methylated derivative.

The relative energies of silabenzene isomers are generally closer to that of the parent silabenzene compared to the energy differences between benzene and its valence isomers. acs.org This suggests that the potential energy surface of silaaromatics is shallower, making isomerization reactions more facile.

Some of the key valence isomers of silabenzene that have been computationally characterized include Dewar silabenzene, silabenzvalene, and prismane-type structures. The relative stability of these isomers is influenced by factors such as ring strain and the coordination number of the silicon atom. For instance, isomers with tetracoordinated silicon are generally more stable than those with lower coordination numbers. acs.org

Valence Isomer of SilabenzeneRelative Energy (kcal/mol)
Silabenzene
Silabenzvalene-type (V1am)
Silabenzvalene-type (V1bm)
Dewar Silabenzene

Note: The relative energies are approximate values based on computational studies of the parent silabenzene and are intended to be illustrative. acs.org

Quantum Mechanical Calculation Methodologies (DFT, Ab Initio, MP2, CCSD(T), CASSCF)

The transient nature of 1-methylsilabenzene necessitates the use of sophisticated computational quantum mechanical methods to elucidate its structure, stability, and electronic properties. A variety of these methodologies have been employed to model sila-aromatic compounds, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used method for studying substituted silabenzenes due to its favorable accuracy-to-cost ratio. Specifically, the B3LYP hybrid functional combined with basis sets like 6-311G++(d,p) has been effectively used to calculate structural geometries, molecular orbitals, and reactivity parameters for a range of monosubstituted silabenzenes. nih.gov DFT is crucial for exploring reaction mechanisms, such as dimerization pathways, and for calculating properties like NMR chemical shifts. nih.gov

Ab Initio methods , which are based on first principles without empirical parameterization, provide a more rigorous theoretical framework.

Hartree-Fock (HF) : This is a fundamental ab initio method that serves as a starting point for more advanced calculations. While it provides a basic understanding of electronic structure, it does not account for electron correlation, which can be significant.

Møller-Plesset Perturbation Theory (MP2) : This method builds upon the HF results by adding electron correlation effects, offering improved accuracy for geometries and energies. It has been used in comparative studies of benzene and its heteroanalogs to understand the influence of the heteroatom.

Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) : Often referred to as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energy calculations. It is employed for obtaining precise relative energies of isomers and for benchmarking results from less computationally expensive methods like DFT.

Complete Active Space Self-Consistent Field (CASSCF) : This multireference method is essential for studying systems with significant static correlation, such as transition states or molecules with complex electronic structures. For isomerization processes in sila-aromatics, where bond breaking and forming occurs, CASSCF can provide a qualitatively correct description of the potential energy surface and has been used to investigate isomerization dynamics in related systems. amazonaws.com

These computational tools are indispensable for predicting the properties of molecules like 1-methylsilabenzene, which are challenging to study experimentally. The choice of method depends on the specific property being investigated, with higher-level theories like CCSD(T) and CASSCF reserved for calculations demanding the highest accuracy.

Relative Energies and Stability of Isomeric Forms

Computational studies have revealed that the potential energy surface of C₆H₅SiCH₃, like that of the parent silabenzene, contains numerous valence isomers. The relative energies of these isomers determine their thermodynamic stability. Theoretical calculations show that while 1-methylsilabenzene is the most stable isomer, the energy gap between it and its other valence isomers is significantly smaller than the gap observed between benzene and its corresponding isomers. researchgate.net

For the parent silabenzene, the energy difference between the most stable aromatic form (silabenzene) and its nonclassical benzvalene-type isomer (V1am) is only about 20 kcal/mol. researchgate.net This is in stark contrast to the benzene system, where benzene is more stable than its benzvalene (B14751766) isomer by approximately 70 kcal/mol. researchgate.net The introduction of a methyl group is not expected to drastically alter this trend but rather to further reduce the energy gaps among the various isomers. researchgate.net

The general stability ordering of silabenzene isomers is found to be quite similar to that of benzene isomers, indicating that the molecular framework is the primary determinant of relative stability. researchgate.net However, the reduced energy differences suggest that some valence isomers of 1-methylsilabenzene might be more experimentally accessible than their hydrocarbon counterparts.

Table 1: Calculated Relative Energies of Silabenzene Valence Isomers. The presence of a methyl substituent is expected to slightly modify these values but preserve the general trend.
IsomerDescriptionCalculated Relative Energy (kcal/mol)
Silabenzene (B1)Aromatic planar ring0.0
V1amNonclassical benzvalene-type~20
V1bmNonclassical benzvalene-type~25
Dewar SilabenzeneBicyclic structureHigher than V1am/V1bm
Silaprismane (P1)Prismane structureHigher than Bicyclopropenyl (C1)
Bicyclopropenyl (C1)Bicyclopropenyl structureLower than Silaprismane (P1)

Vibrational Frequencies and Skeletal Dynamics

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). For 1-methylsilabenzene, these calculations provide a theoretical infrared (IR) and Raman spectrum, which can aid in its experimental identification.

The calculations are typically performed using DFT methods, such as B3LYP, which have been shown to provide reliable vibrational data when an appropriate scaling factor is applied to the computed harmonic frequencies. spectroscopyonline.com The resulting spectrum for 1-methylsilabenzene would exhibit characteristic modes:

Aromatic C-H and C-C stretching: Similar to toluene, bands would appear in the 3000–3100 cm⁻¹ and 1450–1600 cm⁻¹ regions, respectively.

Methyl group vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl group would be present.

Si-C stretching and ring deformation modes: The presence of the silicon atom introduces new vibrational modes, including Si-C stretching and Si-involved ring deformations at lower frequencies compared to the C-C modes of benzene.

Out-of-plane bending: The pattern of C-H out-of-plane bending modes in the 700–900 cm⁻¹ region would be characteristic of the substitution pattern on the ring. nih.gov

Skeletal dynamics, studied through analysis of the normal modes, reveal how atoms move in concert during a particular vibration. For 1-methylsilabenzene, low-frequency modes would correspond to large-amplitude motions, including ring puckering and deformations involving the heavier silicon atom. These dynamic properties are fundamental to understanding the molecule's reactivity and potential isomerization pathways.

Table 2: Expected Characteristic Vibrational Modes for 1-Methylsilabenzene.
Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the aromatic ring.
Methyl C-H Stretch2850 - 3000Symmetric and asymmetric stretching of C-H bonds in the methyl group.
Aromatic Ring Stretch (C=C/C-C)1450 - 1600Stretching vibrations within the sila-aromatic ring.
Methyl C-H Bend1375 - 1475Bending (scissoring, rocking) motions of the methyl group.
Si-C Stretch700 - 1250Stretching of the silicon-carbon bonds within the ring.
C-H Out-of-Plane Bend700 - 900Bending of ring C-H bonds out of the plane of the ring, sensitive to substitution pattern.

Interconversion Pathways and Activation Barriers between Isomers

The relatively small energy differences between 1-methylsilabenzene and its valence isomers suggest that interconversions between them may be feasible. Mapping these isomerization pathways computationally involves locating the transition state (TS) structures that connect two isomeric minima on the potential energy surface. The activation barrier for a given isomerization is the energy difference between the starting isomer and the connecting TS.

For the parent silabenzene, transition states for the interconversion to nonclassical valence isomers (V1a and V1b) lie just 21.0 and 27.5 kcal/mol, respectively, above the silabenzene minimum. researchgate.net These barriers are significantly lower than those in the benzene series, indicating a higher kinetic accessibility for silabenzene isomers. The isomerization mechanisms often involve complex atomic rearrangements, which can be broadly categorized:

Pericyclic reactions: Photochemical isomerizations, such as the conversion of silabenzene to Dewar silabenzene, are examples of these concerted reactions.

Rotation/Inversion mechanisms: For processes involving double bonds, isomerization can occur via rotation around the bond (passing through a dipolar transition state) or inversion at one of the atoms (via a linear transition state). nih.gov

For 1-methylsilabenzene, computational studies would aim to identify the specific transition state structures connecting the planar aromatic form to its various valence isomers. The calculated activation energies (Eₐ) would provide critical information about the kinetic stability of 1-methylsilabenzene and the likelihood of observing its isomers under different conditions. Given the high energy of some transition states, these isomerizations may require thermal or photochemical activation. nih.gov

Substituent Effects on Molecular Structure and Reactivity

Influence of Alkyl Substituents (Methyl, tert-Butyl) on Valence Isomers

The effect of alkyl substitution on the structure and stability of silabenzene valence isomers has been investigated using DFT calculations. Studies comparing unsubstituted, methyl-substituted, and tert-butyl-substituted silabenzene isomers have found that alkyl groups generally have a minimal impact on the molecular framework. readthedocs.io

The geometric parameters and the relative energy ordering of the various isomers show negligible differences upon substitution with either methyl or tert-butyl groups. readthedocs.io This indicates that the fundamental shapes and thermodynamic stabilities of the silabenzene valence isomers are primarily dictated by the SiC₅ ring system itself, rather than by the steric or electronic influence of the alkyl substituent. An exception is noted for one of the nonclassical isomers (V1b), where substitution may induce more significant geometric changes. readthedocs.io The primary role of bulky substituents like tert-butyl is often kinetic rather than thermodynamic; they sterically hinder dimerization and other intermolecular reactions, thereby increasing the lifetime of the monomeric sila-aromatic species.

Electron-Donating and Electron-Withdrawing Group Effects

The reactivity and electronic properties of the silabenzene ring are sensitive to the nature of its substituents. These effects can be understood in terms of the group's ability to donate or withdraw electron density, either through inductive effects or resonance.

Electron-Donating Groups (EDGs): The methyl group in 1-methylsilabenzene is a weak electron-donating group. It acts primarily through an inductive effect (+I), pushing electron density into the ring. researchgate.net This donation of electron density increases the ring's nucleophilicity, making it more reactive toward electrophiles compared to unsubstituted silabenzene. nih.govlongdom.org This activating effect is a general principle in aromatic chemistry.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) would decrease the electron density of the silabenzene ring, making it less nucleophilic and thus less reactive toward electrophilic attack. researchgate.netlongdom.org Such groups are termed deactivating.

Theoretical Prediction of Directing Tendencies in Substituted Silabenzenes

The introduction of a substituent onto a silabenzene ring is predicted to influence the regioselectivity of subsequent reactions, much like in substituted benzenes. libretexts.orgwikipedia.org The directing effect of a substituent is governed by a combination of inductive and resonance effects, which alter the electron density at the different positions of the ring (ortho, meta, and para with respect to the substituent). vedantu.comlumenlearning.com

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions on the ring that are most electron-rich. Theoretical studies can predict these tendencies by analyzing the electronic structure of the substituted silabenzene. Substituents are broadly classified as either activating or deactivating. vedantu.comlibretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl, hydroxyl, and amino groups.

Deactivating groups withdraw electron density from the ring, making it less nucleophilic. These groups generally direct incoming electrophiles to the meta position. Halogens are an exception, being deactivating yet ortho-, para- directing. libretexts.org

For 1-methylsilabenzene, the methyl group is an electron-donating group through an inductive effect. Therefore, it is predicted to be an activating group and will direct incoming electrophiles to the ortho and para positions. Computational models can calculate the charge distribution and the energies of the intermediate carbocations (sigma complexes) for electrophilic attack at each position to provide a quantitative prediction of the directing tendencies.

Table 2: Predicted Directing Effects of Substituents in Silabenzene

SubstituentElectronic EffectPredicted ReactivityPredicted Directing Effect
-CH₃ (Methyl)Electron-donating (Inductive)Activatingortho, para
-OH (Hydroxyl)Electron-donating (Resonance)Activatingortho, para
-NO₂ (Nitro)Electron-withdrawing (Resonance & Inductive)Deactivatingmeta
-Cl (Chloro)Electron-withdrawing (Inductive), Electron-donating (Resonance)Deactivatingortho, para

Theoretical Prediction and Characterization of Novel Silicon Clusters and Analogues

Hexasilabenzene (Si₆H₆): Predicted Conformations and Aromaticity

Hexasilabenzene (Si₆H₆), the silicon analogue of benzene, has been the subject of extensive theoretical investigation. Unlike benzene, which is perfectly planar with D₆h symmetry, theoretical studies predict that hexasilabenzene is not planar. nih.gov The most stable conformation is a puckered, chair-like structure. This deviation from planarity has significant implications for its aromaticity.

While energetic criteria suggest some stabilization, magnetic criteria, which are a more direct measure of aromaticity, indicate that hexasilabenzene is significantly less aromatic than benzene. exlibrisgroup.comresearchgate.net Some studies have even reported the synthesis of a tricyclic isomer of a substituted hexasilabenzene, highlighting the complex potential energy surface of Si₆R₆ systems. nih.gov

The deviation of hexasilabenzene from a planar structure is attributed to the pseudo Jahn-Teller effect. This effect describes the distortion of a molecule from a high-symmetry configuration due to the mixing of its ground electronic state with a low-lying excited state of appropriate symmetry. In the case of a hypothetical planar D₆h hexasilabenzene, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is small enough to allow for vibronic coupling, leading to a puckering of the ring to a more stable, non-planar conformation.

Si₆Li₆ Clusters: Electronic Delocalization and Stability

Theoretical studies have also explored novel silicon clusters, such as Si₆Li₆. These clusters are of interest for their potential electronic properties and stability. Calculations suggest that certain conformations of Si₆Li₆ can exhibit significant electronic delocalization and possess a degree of aromatic character. The lithium atoms can act as electron donors, influencing the electronic structure of the silicon framework and potentially stabilizing aromatic arrangements.

Theoretical Studies on Isomers of Disilabenzenes and Trisilabenzenes

Computational studies have been performed on various isomers of disilabenzenes (C₄Si₂H₆) and trisilabenzenes. For disilabenzenes, a large number of stationary points on the potential energy surface have been investigated using density functional theory (DFT) and coupled cluster methods. acs.org Theoretical calculations have been used to predict the relative energies and stabilities of different isomers, such as 1,2-, 1,3-, and 1,4-disilabenzene (B14371616). acs.orgnih.gov The aromaticity of these isomers has also been evaluated, with studies suggesting that 1,3,5-trisilabenzene may exhibit notable stabilization based on energetic criteria, though less so by magnetic criteria. exlibrisgroup.com These theoretical investigations provide valuable insights into the structure, stability, and potential for synthesis of these silicon-containing aromatic analogues. exlibrisgroup.comacs.orgrsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic properties of silabenzenes. Theoretical calculations and experimental NMR chemical shifts collectively indicate that silabenzene is an aromatic compound, despite having different reactivity compared to benzene (B151609). wikipedia.orgchemeurope.com

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms attached to the ring. In a stable, Tbt-substituted silabenzene, the protons on the silabenzene ring resonate in the aromatic region at chemical shifts of 6.71, 7.11, and 8.00 ppm. acs.org These downfield shifts are characteristic of protons on an aromatic ring and are caused by the deshielding effect of the ring current induced by the delocalized π-electrons.

For the parent methylbenzene (toluene), the ring protons appear in a cluster between 7.00 and 7.38 ppm. docbrown.info The distinct signals in the substituted silabenzene spectrum reflect the different electronic environments of the protons, influenced by the silicon heteroatom.

Table 1: ¹H NMR Chemical Shifts for Ring Protons in a Tbt-Substituted Silabenzene

Proton Position Chemical Shift (δ, ppm)
H2/H6 8.00
H3/H5 7.11
H4 6.71

Data sourced from a stable 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) substituted silabenzene. acs.org

¹³C NMR spectroscopy allows for direct observation of the carbon atoms in the silabenzene ring. The chemical shifts of these carbons provide insight into the charge distribution and π-electron delocalization within the molecule. For the Tbt-substituted silabenzene, the carbon signals of the ring appear at 116.1, 122.2, and 143.4 ppm. acs.org These values fall within the typical range for aromatic carbons, further supporting the delocalized nature of the silabenzene ring. The differing chemical shifts indicate that the presence of the silicon atom creates distinct electronic environments for the carbon atoms in the ring.

Table 2: ¹³C NMR Chemical Shifts for Ring Carbons in a Tbt-Substituted Silabenzene

Carbon Position Chemical Shift (δ, ppm)
C2/C6 143.4
C3/C5 122.2
C4 116.1

Data sourced from a stable 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) substituted silabenzene. acs.org

²⁹Si NMR is a crucial technique for studying organosilicon compounds, offering direct information about the silicon atom's electronic environment. huji.ac.il The chemical shift of the silicon atom in a silabenzene ring is a sensitive indicator of its bonding and the degree of aromaticity. In the chromium-complexed Tbt-silabenzene, [M(η⁶-C₅H₅SiTbt)(CO)₃], the ²⁹Si NMR signal is observed at 19.3 ppm, which is shifted significantly upfield compared to the signal for the free, uncomplexed silabenzene at 80.5 ppm. acs.org This upfield shift upon coordination to the metal center is indicative of the silicon atom's participation in the π-system of the aromatic ring. acs.org Low-field shifted NMR signals are generally considered a feature of aromatic compounds. researchgate.net The wide chemical shift range of ²⁹Si NMR makes it an excellent tool for probing the structure of silicon compounds. huji.ac.il

Aromaticity is fundamentally a magnetic phenomenon. The delocalized π-electrons in an aromatic ring generate a powerful ring current when placed in an external magnetic field, leading to strong magnetic anisotropy. This property is a key indicator of aromatic character. researchgate.net

One of the most effective theoretical tools for quantifying aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). wikipedia.org NICS values are calculated at the center of the ring, and negative values are indicative of a diatropic ring current, which is a hallmark of aromaticity. wikipedia.orgwisc.edu Theoretical studies on silabenzenes have shown negative NICS values, supporting their classification as aromatic compounds. wikipedia.orgresearchgate.net For instance, the D₆h symmetry ring of silabenzene has a calculated NICS value of -5.95. wikipedia.org Magnetic criteria, such as magnetic susceptibility exaltations and anisotropies, are considered robust measures of aromaticity, and studies show that "magnetic aromaticity" in silabenzenes tends to decrease as the number of silicon atoms in the ring increases. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like silabenzene, this technique provides information about the π-electron system and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectra of silabenzene derivatives exhibit characteristic absorption bands. When a Tbt-substituted silabenzene is complexed with molybdenum or chromium, the absorption maxima are slightly red-shifted (shifted to longer wavelengths) compared to the corresponding benzene complexes. acs.org For example, the Tbt-silabenzene chromium complex shows an absorption maximum (λmax) at 334 nm, whereas the comparable benzene-chromium complex has its λmax at 322 nm. acs.org

This red shift indicates a smaller HOMO-LUMO gap in the silabenzene ligand compared to benzene. A smaller energy gap is a common feature in heavier element analogues of aromatic compounds. The silabenzene molecule itself is sensitive to light; ultraviolet irradiation can cause it to isomerize into a silabenzvalene structure. wikipedia.orgchemeurope.com

Infrared (IR) Spectroscopy for Vibrational Fingerprints

The IR spectrum of 1-methyl-silabenzene is expected to display several key absorption regions:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3020 to 3100 cm⁻¹. researchgate.netwikipedia.org

Aliphatic C-H Stretching: The methyl group attached to the silicon atom will give rise to C-H stretching vibrations in the region of 2850 to 2960 cm⁻¹. wikipedia.org

Ring Vibrations (C=C and Si-C Stretching): The stretching vibrations of the carbon-carbon bonds within the silabenzene ring are expected in the 1450 to 1600 cm⁻¹ range. researchgate.netresearchgate.net The presence of the silicon atom introduces Si-C stretching modes, which are anticipated at lower frequencies.

C-H In-Plane and Out-of-Plane Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide valuable information about the substitution pattern of the ring and are expected in the fingerprint region below 1500 cm⁻¹. researchgate.net Strong absorptions in the 690 to 900 cm⁻¹ range are characteristic of C-H out-of-plane bending. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can provide more precise predictions of the vibrational frequencies and intensities for 1-methyl-silabenzene. jst.go.jp These computational approaches have been shown to be reliable in assigning the vibrational spectra of related molecules. jst.go.jp

Table 1: Predicted Characteristic Infrared Absorption Bands for 1-methyl-silabenzene

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3020 - 3100 Weak to Medium
Aliphatic C-H Stretch (CH₃) 2850 - 2960 Medium to Strong
Ring C=C Stretch 1450 - 1600 Medium

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for the study of molecules with unpaired electrons, such as radical ions. While there are no specific experimental ESR spectra reported for the radical anion or cation of 1-methyl-silabenzene, the theoretical principles of ESR and data from analogous aromatic radicals allow for a detailed prediction of its expected spectral characteristics.

The ESR spectrum of a radical species is defined by its g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023).

The hyperfine structure of the ESR spectrum arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin. In the case of the 1-methyl-silabenzene radical, the unpaired electron would couple with the protons on the aromatic ring and the protons of the methyl group. Additionally, for molecules containing the ²⁹Si isotope (I = 1/2, natural abundance 4.7%), hyperfine coupling to the silicon nucleus would be observed.

The analysis of the hyperfine splitting pattern can provide detailed information about the distribution of the unpaired electron density (spin density) within the molecule. For the 1-methyl-silabenzene radical, the magnitude of the proton hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron over the π-system of the silabenzene ring and the influence of the methyl substituent.

Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the ESR parameters (g-factors and hyperfine coupling constants) for organic and organometallic radicals. researchgate.net Such calculations for the 1-methyl-silabenzene radical would provide valuable insights into its electronic structure and the distribution of spin density.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1-methyl-silabenzene itself has not been reported, the structural analysis of several stable, sterically hindered silabenzene derivatives provides a clear and accurate model for its expected solid-state geometry. nih.govresearchgate.netresearchgate.net

X-ray crystallographic studies of stable silabenzene derivatives have unequivocally confirmed the planar geometry of the silabenzene ring. nih.govresearchgate.netresearchgate.net For instance, the analysis of a silabenzene stabilized by a bulky 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group revealed a completely planar silabenzene ring. tandfonline.com Similarly, the η⁶-coordination of a silabenzene ring to a metal carbonyl fragment, as in [M(η⁶-C₅H₅SiTbt)(CO)₃] (M = Cr, Mo), also shows a nearly planar ring geometry. researchgate.net This planarity is a key characteristic of aromatic systems, allowing for the effective overlap of p-orbitals and the delocalization of π-electrons.

The determination of bond lengths and angles through X-ray crystallography provides crucial evidence for the aromatic nature of the silabenzene ring. In the Tbt-substituted silabenzene, the Si-C bond lengths within the ring were found to be 1.765(4) Å and 1.770(4) Å. tandfonline.com These values are intermediate between typical Si-C single bond lengths (around 1.89 Å) and Si-C double bond lengths (around 1.70 Å). tandfonline.com

Furthermore, the C-C bond lengths within the silabenzene ring show a significant degree of equalization, falling in a narrow range that is characteristic of aromatic systems like benzene, where the C-C bond length is approximately 1.39 Å. nih.govsydney.edu.au This bond length equalization is a direct consequence of π-electron delocalization. The internal bond angles of the ring also reflect its planar, hexagonal-like geometry.

Table 2: Selected Bond Lengths in a Tbt-Substituted Silabenzene Derivative

Bond Bond Length (Å)
Si-C (ring) 1.765(4)

Data from Tokitoh, N. (2004). The Chemistry of Stable Silabenzenes. In Advances in Organometallic Chemistry (Vol. 51, pp. 245-303). Elsevier. tandfonline.com

The structural features observed in the X-ray crystallographic analyses of stable silabenzene derivatives, namely the planarity of the ring and the intermediate bond lengths, provide compelling evidence for the delocalization of π-electrons in the crystalline state. researchgate.netresearchgate.net The delocalized π-electron system is a hallmark of aromaticity. The uniform distribution of electron density around the ring, as inferred from the bond lengths, is consistent with the concept of a resonance hybrid structure, similar to that of benzene. sydney.edu.au This delocalization contributes significantly to the thermodynamic stability of the silabenzene ring.

Organometallic Complexes of Silabenzenes

Synthesis and Properties of η⁶-Silabenzene–M(CO)₃ Complexes (M = Cr, Mo)

The first neutral η⁶-silabenzene complexes were synthesized using a kinetically stabilized silabenzene. researchgate.netfigshare.com The synthesis involves a ligand exchange reaction between the silabenzene, bearing a bulky 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group, and tris(acetonitrile)tricarbonylmetal complexes. researchgate.netfigshare.com This method successfully yielded [M(η⁶-C₅H₅SiTbt)(CO)₃] where M is Chromium (Cr) or Molybdenum (Mo). researchgate.net

X-ray crystallographic analysis of the chromium complex revealed that the η⁶-coordinated silabenzene ring possesses an almost planar geometry, which is indicative of a delocalized π-electron system. researchgate.netfigshare.com The coordination to the metal center significantly alters the spectroscopic properties of the silabenzene ring. researchgate.net

Spectroscopic Data:

NMR Spectroscopy: In both the ¹H, ¹³C, and ²⁹Si NMR spectra, the chemical shifts of the SiC₅H₅ ring protons and carbons are shifted to a higher field compared to the free silabenzene. researchgate.netfigshare.com This upfield shift is a direct consequence of the π-coordination of the silabenzene ring to the M(CO)₃ fragment. researchgate.netfigshare.com

IR Spectroscopy: The carbonyl stretching frequencies (ν(CO)) for the chromium and molybdenum complexes are observed at lower wavenumbers compared to their corresponding benzene (B151609) complexes. researchgate.netfigshare.com This suggests a greater electron-donating ability of the silabenzene ligand compared to benzene.

UV/vis Spectroscopy: The absorption maxima in the UV/vis spectra of the silabenzene complexes are slightly red-shifted when compared to the analogous benzene complexes. researchgate.netfigshare.com

Table 1: Selected Spectroscopic Data for η⁶-Silabenzene–M(CO)₃ Complexes

Complex ²⁹Si NMR (δ, ppm) IR (ν(CO), cm⁻¹)
[Cr(η⁶-C₅H₅SiTbt)(CO)₃] 24.3 1957, 1872
[Mo(η⁶-C₅H₅SiTbt)(CO)₃] 18.1 1961, 1876

Data sourced from scientific literature. researchgate.net

Thermal Stability and Sensitivity to Air and Moisture of Complexes

The synthesized η⁶-silabenzene–M(CO)₃ complexes exhibit notable thermal stability when maintained under an inert atmosphere. researchgate.netfigshare.com However, they are sensitive to both air and moisture. researchgate.netfigshare.com This sensitivity leads to decomposition and dictates that the handling and storage of these compounds must be performed under rigorously anhydrous and oxygen-free conditions.

Regioselective Addition Reactions in Complexed Silabenzenes

Coordination to a metal carbonyl fragment significantly modifies the reactivity of the silabenzene ring, particularly in addition reactions. While the free, uncomplexed silabenzene undergoes competitive 1,2- and 1,4-addition reactions with water, the η⁶-silabenzene chromium and molybdenum complexes exhibit high regioselectivity. researchgate.netfigshare.comoup.com These complexes undergo a ready addition reaction with water that occurs exclusively at the 1,2-positions (across the Si-C bond). researchgate.netfigshare.com This high degree of regioselectivity highlights the profound influence of the metal fragment on the reaction pathway of the coordinated silaaromatic ligand. oup.com

Mechanistic Insights into Hydration Reactions of Silabenzene Complexes (e.g., Hydrido(silacyclohexadienyl)chromium Intermediate)

Detailed mechanistic studies on the hydration of the [Cr(η⁶-silabenzene)(CO)₃] complex have provided significant insights into the reaction pathway. oup.com The high regioselectivity observed is attributed to the formation of a key intermediate: a hydrido(η⁵-silacyclohexadienyl)chromium complex. oup.comoup.com

This intermediate has been successfully synthesized and isolated by reacting the silabenzene complex with two molar equivalents of water. oup.comoup.com X-ray diffraction analysis of this intermediate revealed that the hydroxy group on the silicon atom is positioned in an endo orientation relative to the chromium moiety. oup.comoup.com

The proposed mechanism involves the initial attack of water on the chromium center or the carbonyl ligand, followed by the transfer of a proton to the metal, generating the hydrido intermediate. Subsequent reductive elimination of the Si-H bond yields the final 1,2-addition product, a silanol. oup.com Further experiments involving the treatment of the isolated intermediate with excess deuterium (B1214612) oxide (D₂O) resulted in the stereoselective formation of a 1-silacyclohexa-2,4-diene with a deuterium atom specifically incorporated at the methylene (B1212753) position, lending further support to this mechanistic pathway. oup.comoup.com The isolation and characterization of the hydrido(silacyclohexadienyl)chromium complex provide a clear understanding of how the metal center mediates the regioselective addition of water to the silabenzene ligand. oup.com

Exploration of Advanced Derivatives and Analogues of 1 Methylsilabenzene

Polycyclic Sila-aromatic Compounds

Polycyclic sila-aromatic compounds are analogues of polycyclic aromatic hydrocarbons (PAHs) where one or more carbon atoms in the fused ring system are replaced by silicon. wikipedia.orglibretexts.org The synthesis and characterization of these molecules represent significant milestones in organosilicon chemistry, offering insights into how the fusion of rings impacts the electronic structure and stability of sila-aromatic systems.

Silanaphthalenes (1- and 2-Isomers)

Following the successful isolation of a stable silabenzene, research efforts were directed towards their polycyclic analogues. wikipedia.org The first sila-aromatic compound to be isolated was, in fact, a naphthalene (B1677914) analogue, 2-silanaphthalene, synthesized by Norihiro Tokitoh and Renji Okazaki in 1997. wikipedia.orgchemeurope.com This was followed by the synthesis of the 1-silanaphthalene isomer in 2002. wikipedia.org The isolation of these compounds was a critical achievement, demonstrating that the concept of kinetic stabilization using extremely bulky substituents could be extended to fused-ring systems. acs.org This strategy prevents the highly reactive Si-C π bonds from undergoing dimerization or other decomposition pathways. chemeurope.com

Compound Year of First Stable Synthesis Key Researchers
2-Silanaphthalene1997Tokitoh and Okazaki
1-Silanaphthalene2002Tokitoh group

This table summarizes the initial successful syntheses of stable silanaphthalene isomers.

Silaanthracenes

The expansion of this chemistry to three-ring systems led to the successful synthesis of a stable 9-silaanthracene (B14695820) derivative in 2002. wikipedia.orgacs.org Similar to the silabenzenes and silanaphthalenes, this compound was kinetically stabilized by a large substituent attached to the silicon atom. acs.org The synthesis of a stable silaanthracene further confirmed that the principles of aromaticity and steric protection could be applied to larger, more complex polycyclic sila-hydrocarbons.

Stability and Reactivity Trends in Polycyclic Systems

The stability of polycyclic sila-aromatic systems is intrinsically linked to the effectiveness of the steric shielding of the silicon atom(s). Without sufficient kinetic stabilization, these compounds are prone to rapid dimerization and other reactions that disrupt their aromaticity. chemeurope.com

Multi-Silicon Substituted Aromatic Systems

Another important frontier in this field is the investigation of aromatic rings containing more than one silicon atom. These multi-silicon systems, such as disilabenzenes and trisilabenzenes, present new questions regarding isomeric stability and the nature of aromaticity when multiple heavier elements are incorporated into a single ring.

Disilabenzenes and Trisilabenzenes: Isomeric Forms and Relative Stabilities

The substitution of two or three carbon atoms in a benzene (B151609) ring with silicon leads to the theoretical existence of several isomers. wikipedia.org For disilabenzene, three isomers are possible: 1,2-disilabenzene, 1,3-disilabenzene, and 1,4-disilabenzene (B14371616). Similarly, three isomers exist for trisilabenzene: 1,2,3-, 1,2,4-, and 1,3,5-trisilabenzene. wikipedia.org

Compound Class Isomers Synthesis/Stability Notes
Disilabenzene1,2-Synthesized in 2007. wikipedia.org
1,3-Theoretical isomer.
1,4-Synthesized in 2002. wikipedia.orguni-goettingen.de
Trisilabenzene1,2,3-Theoretical isomer.
1,2,4-Theoretical isomer.
1,3,5-Predicted by some studies to be more stable than 1,2-disilabenzene. wikipedia.org

This table outlines the different isomeric forms of disilabenzenes and trisilabenzenes and notes on their synthesis or predicted stability.

Aromaticity in 1,4-Disilabenzene Rings

The question of whether multi-silicon systems retain aromatic character is of fundamental importance. Studies on stable 1,4-disilabenzene derivatives have provided significant insights. Nucleus-Independent Chemical Shift (NICS) calculations, a common method for evaluating aromaticity, indicate that the 1,4-disilabenzene ring possesses aromatic character. uni-goettingen.de

Detailed structural and spectroscopic analyses have revealed that these molecules exhibit considerable aromaticity, which can be comparable to that of benzene itself. researchgate.net Despite this aromatic character, they are highly reactive towards various small molecules, a trait common among sila-aromatics. researchgate.net This dual nature—exhibiting theoretical and spectroscopic markers of aromaticity while possessing high reactivity—underscores the unique chemistry of heavy element analogues of benzene. wikipedia.orgresearchgate.net

Comparison with Heavier Group 14 Analogues (Germabenzenes, Stannabenzenes, Plumbabenzenes)

The study of benzene analogues containing heavier Group 14 elements—silicon, germanium, tin, and lead—has been a significant area of theoretical and synthetic research. These "heavy benzenes" provide fundamental insights into the nature of aromaticity and chemical bonding down the periodic table.

Comparative Studies on Reactivity Profiles

The reactivity of silabenzenes, including 1-methylsilabenzene, and their heavier analogues (germabenzenes, stannabenzenes, and plumbabenzenes) is markedly different from that of benzene. While benzene predominantly undergoes substitution reactions that preserve its aromatic character, its heavier counterparts show a strong propensity for addition reactions, which result in the loss of aromaticity. wikipedia.orgnih.gov

The increased reactivity of these heavier analogues is attributed to the weaker and more polarized E=C (E = Si, Ge, Sn, Pb) double bonds compared to the C=C bond in benzene. wikipedia.org This makes them more susceptible to attack by various reagents at the 1,2- or 1,4-positions, leading to diene-type products. wikipedia.org

Cycloaddition Reactions: A key reaction pathway for these heavy benzenes is the Diels-Alder reaction, where they can act as either the diene or the dienophile. Theoretical studies on the Diels-Alder reactions of silabenzenes and germabenzenes with dienophiles like 2,3-dimethyl-1,3-butadiene (B165502) have shown that these reactions are typically concerted but nonsynchronous processes. sioc-journal.cn For instance, when acting as heterodienophiles in [2+4] cycloadditions, the exo approach is often slightly favored. sioc-journal.cn In contrast, when they function as heterodienes in [4+2] cycloadditions, the kinetic favorability depends on the asynchronicity of the bond formation. sioc-journal.cn

Notably, hetero-Diels-Alder reactions involving the formation of a C-Si or C-Ge bond are kinetically and thermodynamically more favorable than traditional all-carbon Diels-Alder reactions. pku.edu.cn Comparative studies indicate that germabenzenes are generally more reactive than silabenzenes. For example, while kinetically stabilized silabenzenes can be isolated, the generation of stannabenzenes often leads directly to their [4+2] dimers, highlighting their increased reactivity. researchgate.net The high reactivity of germabenzene (B1258468) is not seen as contradictory to its aromaticity but is explained by the strong tendency to undergo addition reactions across the Ge=C bond, a process that even its significant aromatic stabilization energy cannot prevent. acs.org

The general trend for reactivity in this group is an increase as one descends the periodic table. This is due to the decreasing strength of the p-π overlap between the heavier element and the carbon atoms of the ring, leading to a more localized and reactive double bond.

Aromaticity Differences Across the Group

While possessing aromatic character, the degree of aromaticity in heavy benzenes generally decreases down Group 14. exlibrisgroup.com This trend can be evaluated using various theoretical metrics, such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE). Negative NICS values are indicative of aromaticity.

Theoretical calculations have shown that silabenzene is an aromatic compound, despite its distinct reactivity compared to benzene. wikipedia.org Computational studies on germabenzene also strongly suggest its aromaticity. The calculated NICS(1) value (at 1 Å above the ring center) for germabenzene is significantly negative and comparable to that of benzene, indicating considerable aromatic character. acs.org Furthermore, the calculated Aromatic Stabilization Energy (ASE) for germatoluene is nearly identical to that of toluene, suggesting that replacing a carbon atom with a germanium atom only slightly reduces the aromatic stabilization. acs.org

CompoundCalculated NICS(1) (ppm)Calculated ASE_isom (kcal/mol)
Benzene-11.1~34
Germabenzene-9.0~34

While comprehensive experimental data for stannabenzene and plumbabenzene is scarce due to their high reactivity and instability, theoretical studies consistently predict a decrease in aromaticity with increasing atomic number of the heteroatom.

Novel Silicon-Containing Aromatic Compounds with Unique Bonding Architectures

Beyond the direct analogues of benzene, research has uncovered other silicon-containing cyclic systems that exhibit aromaticity and novel bonding arrangements.

Silole Dianions

Siloles, or silacyclopentadienes, are five-membered heterocyclic compounds containing a silicon atom. While neutral siloles are not aromatic, their corresponding dianions are considered to possess aromatic character, analogous to the cyclopentadienyl (B1206354) anion. acs.org The first silole dianion was prepared in 1990 by the reaction of 1,1-dichloro-2,3,4,5-tetraphenylsilole with excess sodium. acs.org

Subsequent studies, including X-ray crystal structure determination and NMR spectroscopy, have confirmed the aromatic nature of silole dianions. acs.org These studies show a delocalization of the negative charges over the silole ring. nih.gov The bonding in these dianions is best described by resonance structures where the negative charges are delocalized on the ring carbons, akin to a cyclic silylene model, which accounts for the observed upfield shifts in the 13C NMR and downfield shift in the 29Si NMR spectra. sioc-journal.cnnih.gov

Silylene-Lewis Base Complexes

Silylenes, the silicon analogues of carbenes, are typically reactive species. However, they can be stabilized through coordination with Lewis bases, and in some cases, these complexes themselves can form novel aromatic systems. Silylenes are known to be strong σ-donor ligands and can act as efficient Lewis bases to stabilize main-group elements and transition metals. acs.orgnih.gov

An example of a novel aromatic system derived from silylenes is the class of silylene-stabilized neutral dibora-aromatics. acs.orgnih.gov In these compounds, silylene ligands support a diboron (B99234) unit within a larger polycyclic aromatic framework. The silylene centers act as strong σ-donors, influencing the electronic structure and reactivity of the resulting molecule. acs.orgnih.gov

Another fascinating example is the isolation of a neutral homocyclic silylene. d-nb.infonih.gov This compound features a two-coordinate silicon atom within a four-membered silicon ring. The stability of this silylene is attributed to an allyl-type π-electron delocalization. This system can be derived from an anionic homoaromatic silicon ring intermediate, highlighting the unique bonding possibilities within silicon-rich cyclic structures. d-nb.infonih.gov These compounds undergo cycloaddition and oxidative addition reactions, demonstrating the reactivity of the silylene center within this novel aromatic architecture. d-nb.infonih.gov

Future Research Trajectories and Current Challenges in 1 Methylsilabenzene Chemistry

Advancements in Functional Materials Development Utilizing Heavy Aromatics

The unique electronic properties of heavy aromatics, such as 1-methylsilabenzene, make them promising candidates for novel functional materials. The incorporation of a heavier Group 14 element like silicon into an aromatic ring alters the electronic structure compared to traditional benzene-based compounds. nih.gov This modification can influence properties relevant to electronics, optics, and catalysis.

However, the development of functional materials based on these heavy aromatics is currently obstructed. nih.gov The high reactivity of the silicon-carbon π bonds necessitates the use of bulky steric protecting groups to isolate the compounds and prevent polymerization. nih.govchemeurope.com These large substituents, while crucial for stability, hinder the incorporation of the silabenzene core into larger, functional systems like polymers or molecular electronic devices. Future research is aimed at designing stable silabenzene derivatives with less cumbersome substituents, which would unlock their potential in materials science.

Further Exploration of Photoreactions and Their Synthetic Utility

Silabenzenes are known to be sensitive to light. chemeurope.comwikipedia.org Ultraviolet (UV) irradiation can cause them to rearrange into their valence isomers, such as silabenzvalenes. chemeurope.comwikipedia.org This photoreactivity is a distinct feature compared to the more photochemically robust nature of benzene (B151609). While currently viewed as a component of their instability, these photoreactions hold untapped synthetic potential.

Future research will likely focus on understanding and controlling these photochemical transformations. By carefully selecting the wavelength of light, reaction conditions, and substituents on the silabenzene ring, it may be possible to direct the reaction towards specific, desired products. This could open up new synthetic pathways to complex silicon-containing molecules that are difficult to access through traditional thermal reactions. Harnessing the unique photoreactivity of 1-methylsilabenzene could transform it from a stability challenge into a valuable tool for advanced organic synthesis.

Design and Synthesis of Novel Heavier Element Analogues

1-Methylsilabenzene belongs to a broader class of compounds known as "heavy benzenes," where a carbon atom in the benzene ring is replaced by a heavier element from Group 14, such as silicon, germanium, or tin. nih.govwikipedia.org The study of these analogues is crucial for developing a comprehensive understanding of aromaticity beyond the second row of the periodic table.

A significant avenue for future research is the design and synthesis of novel, even heavier analogues, such as stannabenzene (containing tin) and plumbabenzene (containing lead). nih.gov Furthermore, researchers are exploring the synthesis of rings containing multiple heavy atoms, such as disila- or trisilabenzenes. acs.org Each new analogue offers a unique electronic profile, providing a platform to fine-tune the properties of the aromatic system. Comparing the stability, reactivity, and aromaticity across this series provides deep insights into the periodic trends of chemical bonding.

Refined Computational Modeling for Complex Reaction Mechanisms and Prediction of Novel Structures

Computational chemistry has become an indispensable tool in the study of highly reactive and transient species like 1-methylsilabenzene. acs.orgresearchgate.net Theoretical calculations using methods such as Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)) provide critical insights into the structure, stability, and aromaticity of these molecules. acs.org For instance, computational models can predict how the incorporation of the silicon atom affects the molecule's frontier orbitals (HOMO and LUMO) and its magnetic properties, which are indicators of aromaticity. researchgate.net

The future of computational modeling in this field lies in its predictive power. As computational methods become more sophisticated and powerful, they can be used to:

Predict Reaction Pathways: Model complex reaction mechanisms, including photochemical rearrangements, to understand how these molecules react and to predict the most likely products.

Design Novel Structures: Screen potential new silabenzene derivatives and other heavy aromatics for stability in silico before attempting their synthesis in the lab. This can guide synthetic efforts towards the most promising candidates, saving significant time and resources.

Refine Understanding of Aromaticity: Use advanced magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), to quantify and compare the aromaticity of different heavy benzenes, leading to a more nuanced understanding of this fundamental concept. nih.gov

By combining high-level computational predictions with targeted synthetic efforts, researchers can accelerate the discovery and development of the next generation of heavy aromatic compounds.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing 1-methylsilabenzene, and how can its purity and structural integrity be validated?

Methodological Answer: Synthesis typically involves [1,3]-sigmatropic rearrangements or silicon-carbon bond-forming reactions under inert conditions. For validation:

  • Purity : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention time comparisons to standards .
  • Structural Confirmation : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy to verify aromatic proton environments and silicon coupling (e.g., 29Si^{29}\text{Si} NMR). X-ray crystallography is critical for unambiguous confirmation of the planar silabenzene ring .
  • Reproducibility : Include detailed reaction conditions (temperature, solvent, catalyst) in the main manuscript, with extended datasets in supplementary materials .

Q. Q2. How does the electronic structure of 1-methylsilabenzene differ from benzene, and what spectroscopic techniques best capture these differences?

Methodological Answer: The silicon atom introduces σ*-π* conjugation, reducing aromaticity compared to benzene. Techniques include:

  • UV-Vis Spectroscopy : Compare absorption bands to assess π→π* transitions and conjugation effects.
  • Cyclic Voltammetry : Measure redox potentials to evaluate electron-deficient behavior .
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., NICS values) quantify aromaticity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reactivity data for 1-methylsilabenzene (e.g., electrophilic substitution vs. ring-opening reactions)?

Methodological Answer:

  • Contextual Analysis : Review reaction conditions (e.g., solvent polarity, temperature) across studies. For example, polar solvents may stabilize zwitterionic intermediates, favoring ring-opening .
  • Controlled Replication : Reproduce conflicting experiments with standardized protocols, isolating variables like catalyst loading or moisture levels .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or in-situ spectroscopy (IR, Raman) to track reaction pathways .

Q. Q4. What strategies are effective for studying the thermal stability of 1-methylsilabenzene, and how can degradation products be characterized?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., siloxanes or hydrocarbons) .
  • Kinetic Studies : Use Arrhenius plots to model decomposition rates and activation energies under varying atmospheres (e.g., N2_2 vs. O2_2) .

Q. Q5. How can computational models predict the catalytic potential of 1-methylsilabenzene in organic transformations?

Methodological Answer:

  • DFT/Molecular Dynamics : Simulate transition states for reactions like Diels-Alder or hydrosilylation to identify regioselectivity trends .
  • Benchmarking : Compare computed activation energies with experimental kinetic data to validate accuracy .
  • Ligand Design : Use software (e.g., Gaussian, ORCA) to modify substituents and predict electronic effects on catalytic activity .

Data Interpretation & Literature Challenges

Q. Q6. How should researchers address gaps in the literature regarding the environmental impact of 1-methylsilabenzene?

Methodological Answer:

  • Systematic Reviews : Follow PRISMA guidelines to aggregate existing data on toxicity, biodegradation, and bioaccumulation .
  • Ecotoxicity Assays : Conduct in vitro studies (e.g., Daphnia magna or algal growth inhibition) to fill data gaps .
  • Cross-Disciplinary Collaboration : Partner with environmental chemists to design lifecycle assessments (LCAs) .

Q. Q7. What criteria should guide the selection of primary literature for meta-analyses on 1-methylsilabenzene’s applications?

Methodological Answer:

  • Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full experimental details, avoiding non-reproducible methods .
  • Bias Assessment : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study quality .
  • Data Synthesis : Employ software (e.g., RevMan) to harmonize datasets and perform statistical heterogeneity tests .

Methodological Best Practices

Q. Q8. How can researchers optimize spectral data collection for 1-methylsilabenzene derivatives with low solubility?

Methodological Answer:

  • Solvent Screening : Test deuterated solvents (e.g., CDCl3_3, DMSO-d6_6) for optimal signal resolution .
  • High-Field NMR : Use cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity for dilute samples .
  • Alternative Techniques : Consider solid-state NMR or Raman spectroscopy for insoluble compounds .

Q9. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about 1-methylsilabenzene’s mechanistic behavior?

Methodological Answer:

  • PICO Framework : Define Population (reaction type), Intervention (catalyst/conditions), Comparison (benzene analogs), Outcome (yield/selectivity) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does 1-methylsilabenzene exhibit unique regioselectivity in cross-coupling reactions compared to benzene?” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.